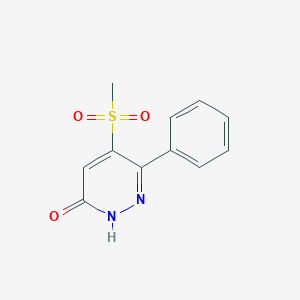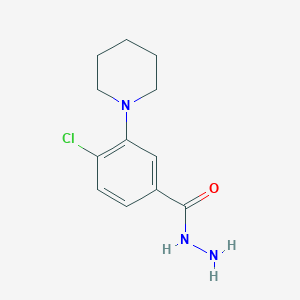
4-Chloro-3-(piperidin-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(piperidin-1-yl)benzohydrazide is an organic compound with the molecular formula C12H16ClN3O. It is a derivative of benzohydrazide, featuring a piperidine ring and a chlorine atom attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(piperidin-1-yl)benzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine, followed by reduction and subsequent hydrazide formation. The general steps are as follows:
Nitration: 4-Chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.
Amination: The nitro group is reduced to an amine using a reducing agent such as iron powder or catalytic hydrogenation.
Piperidine Substitution: The amine is then reacted with piperidine to form 4-chloro-3-(piperidin-1-yl)benzoic acid.
Hydrazide Formation: Finally, the carboxylic acid group is converted to a hydrazide by reaction with hydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(piperidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(piperidin-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(piperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
4-Chloro-3-(piperidin-1-yl)benzamide: Contains an amide group instead of a hydrazide.
4-Chloro-3-(piperidin-1-yl)benzylamine: Features a benzylamine group instead of a hydrazide.
Uniqueness
4-Chloro-3-(piperidin-1-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide group allows for unique interactions and reactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
886494-69-5 |
|---|---|
Molekularformel |
C12H16ClN3O |
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
4-chloro-3-piperidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C12H16ClN3O/c13-10-5-4-9(12(17)15-14)8-11(10)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,14H2,(H,15,17) |
InChI-Schlüssel |
FYAUWWKTODRZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


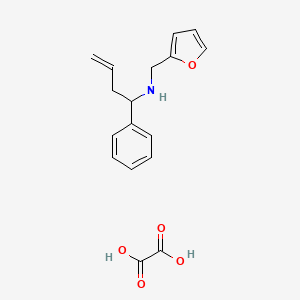
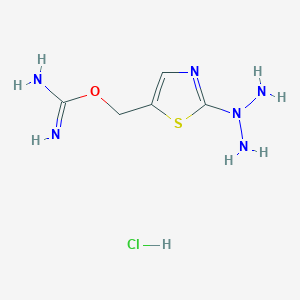
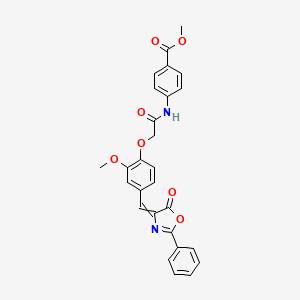
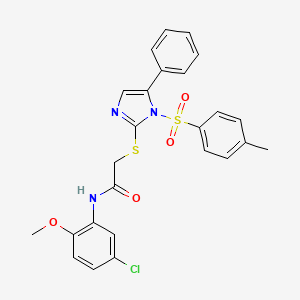

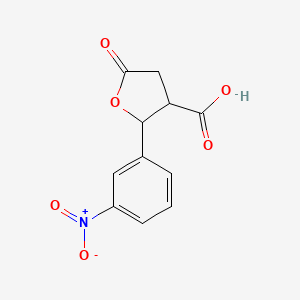
![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)





![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
